molecular formula C24H16N2O4S B7789493 methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate

methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B7789493
M. Wt: 428.5 g/mol
InChI Key: FKUNEXPMMQTJKI-UHFFFAOYSA-N
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Description

Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is constructed through a series of cyclization reactions involving sulfur-containing reagents.

    Final Coupling: The final step involves coupling the indene and thiophene moieties under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate: shares similarities with other thiophene-based compounds and indene derivatives.

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-phenylthiophene.

    Indene Derivatives: Compounds like indene-1,3-dione and 2-methylindene.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting electronic properties. This makes it a valuable compound for research in various fields, including materials science and medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c1-13-18(14-8-4-3-5-9-14)20(24(29)30-2)23(31-13)26-17(12-25)19-21(27)15-10-6-7-11-16(15)22(19)28/h3-11,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNEXPMMQTJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(S1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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